REACTION_CXSMILES
|
C(O[C:6](=O)[N:7]([CH2:9][CH:10]([OH:17])[CH2:11][N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)C)(C)(C)C.C(O)(C(F)(F)F)=O>>[CH3:6][NH:7][CH2:9][CH:10]([OH:17])[CH2:11][N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-methyl-carbamic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)CC(CN1CCCC1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNCC(CN1CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |